molecular formula C6H6BrNO4S2 B2635744 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid CAS No. 1094550-30-7

5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid

Cat. No.: B2635744
CAS No.: 1094550-30-7
M. Wt: 300.14
InChI Key: OQNHSGXIZPQGLR-UHFFFAOYSA-N
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Chemical Reactions Analysis

5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways involved are subject to ongoing research and may vary depending on the specific biological context .

Comparison with Similar Compounds

Similar compounds to 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid include other brominated thiophene derivatives and sulfonamide-containing thiophenes. These compounds share structural similarities but may differ in their chemical reactivity and biological activities. For example, 5-Bromo-2-thiophenecarboxylic acid and 4-(Methylsulfamoyl)thiophene-2-carboxylic acid are structurally related but lack either the bromine or the sulfonamide group, respectively.

Biological Activity

5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article delves into its synthesis, biological mechanisms, and therapeutic implications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C6H6BrNO4S2C_6H_6BrNO_4S_2 and a molecular weight of approximately 292.15 g/mol. The structure features a bromine atom, a methylsulfamoyl group, and a carboxylic acid functional group, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC₆H₆BrNO₄S₂
Molecular Weight292.15 g/mol
IUPAC NameThis compound
CAS Number54593568

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in cancer progression. It has been shown to inhibit the dimerization of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that plays a critical role in oncogenesis.

Inhibition of STAT3

In vitro studies have demonstrated that this compound can effectively inhibit STAT3 dimerization, leading to reduced expression of STAT3-dependent genes. This mechanism is particularly relevant in the context of triple-negative breast cancer (TNBC), where STAT3 is often overactive.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines
    In a study conducted at King's College London, various analogues of thiophene derivatives, including this compound, were screened for cytotoxicity against MDA-MB-231 (a TNBC cell line). The compound exhibited significant selective cytotoxicity with an IC50 value of approximately 4.45 µM, indicating its potential as an anti-cancer agent .
  • In Vivo Tumor Growth Inhibition
    Further research involving xenograft models demonstrated that administration of this compound resulted in notable tumor growth inhibition in mice bearing MDA-MB-231 tumors. This suggests that the compound not only inhibits cancer cell proliferation in vitro but also shows promise in vivo .

Research Findings

Recent findings highlight the following aspects regarding the biological activity of this compound:

  • Enzyme Interaction : The compound interacts with various enzymes, modulating their activity and influencing metabolic pathways critical for cancer cell survival.
  • Therapeutic Potential : Its ability to inhibit STAT3 suggests potential applications in targeted cancer therapies, especially for cancers characterized by aberrant STAT3 signaling.

Properties

IUPAC Name

5-bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO4S2/c1-8-14(11,12)4-2-3(6(9)10)13-5(4)7/h2,8H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNHSGXIZPQGLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(SC(=C1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094550-30-7
Record name 5-bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid
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